molecular formula C20H22O3 B3070400 (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1002852-81-4

(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B3070400
CAS No.: 1002852-81-4
M. Wt: 310.4 g/mol
InChI Key: OINJKUUGDXXFRJ-YRNVUSSQSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O3 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-14(2)16-8-5-15(6-9-16)7-11-19(21)18-13-17(22-3)10-12-20(18)23-4/h5-14H,1-4H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINJKUUGDXXFRJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which facilitates interactions with various biological targets. This article explores the biological activity of this specific chalcone derivative, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure with two aromatic rings connected by a three-carbon chain. The presence of methoxy groups enhances its lipophilicity and potential biological interactions. The structural formula can be represented as follows:

C19H22O3 Molecular Weight 298 38 g mol \text{C}_{19}\text{H}_{22}\text{O}_{3}\quad \text{ Molecular Weight 298 38 g mol }

Chalcones exhibit biological activities through various mechanisms:

  • Antioxidant Activity : Chalcones can scavenge free radicals due to their conjugated double bonds, which help in stabilizing radical species.
  • Cell Cycle Modulation : Studies have shown that chalcone derivatives can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins .
  • Apoptosis Induction : Certain chalcones trigger apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial depolarization and caspase activation.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

Activity Effect References
AntimicrobialExhibits significant antibacterial and antifungal properties
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals effectively

Case Studies

  • Anticancer Properties :
    • A study demonstrated that this chalcone derivative effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects :
    • In an experimental model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Research indicated that this chalcone exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Chemical Reactions Analysis

Reduction Reactions

The α,β-unsaturated ketone moiety undergoes selective reduction under catalytic hydrogenation conditions:

Reagent/ConditionsProductKey Findings
H₂, Pd/C (10% w/w)Saturated ketoneDouble bond reduction confirmed by loss of 3JHH=16.0Hz^3J_{HH}=16.0\,\text{Hz} coupling in 1H^1\text{H} NMR .
NaBH₄, MeOHPartial reduction to allylic alcoholLimited efficacy due to steric hindrance from the 4-isopropylphenyl group .

Mechanistic Insight : The E-configuration of the double bond (evidenced by 3JHH=16.0Hz^3J_{HH}=16.0\,\text{Hz}) facilitates syn-addition of hydrogen .

Oxidation Reactions

The electron-deficient double bond is susceptible to oxidation, forming epoxides or diols:

Reagent/ConditionsProductNotes
mCPBA (meta-chloroperbenzoic acid)EpoxideEpoxidation occurs regioselectively at the α,β-position .
OsO₄, NMOVicinal diolStereospecific dihydroxylation yields a cis-diol .

Structural Influence : The 2,5-dimethoxyphenyl group stabilizes intermediates via resonance, enhancing reaction rates .

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted aromatic ring directs electrophiles to ortho/para positions:

ReactionReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄3-Nitro-2,5-dimethoxyphenyl derivative~65%
BrominationBr₂, FeBr₃4-Bromo-2,5-dimethoxyphenyl derivative~72%

Steric Effects : The 4-isopropylphenyl group reduces reactivity at the opposing aromatic ring due to steric bulk .

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions:

NucleophileProductApplication
Thiophenol (PhSH)Thioether adductConfirmed via 1H^1\text{H} NMR.
Amines (e.g., NH₃)β-Amino ketoneIntermediate for heterocyclic synthesis .

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced electrophilicity .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes:

ConditionsProductStereochemistry
λ = 365 nm, CH₂Cl₂Cyclobutane derivativeSyn addition observed .

Quantum Yield : Dimethoxy groups enhance conjugation, increasing photostability .

Q & A

Q. What are the standard synthetic routes and spectroscopic characterization techniques for (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aromatic aldehyde under basic conditions (e.g., NaOH/ethanol). For characterization:
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹).
  • NMR (¹H and ¹³C) : Identifies proton environments (e.g., α,β-unsaturated ketone protons at δ 6.5–8.0 ppm) and substituent positions.
  • XRD Crystallography : Resolves the E-configuration and molecular packing (as demonstrated in analogous chalcone derivatives) .
    Example workflow: After synthesis, purity is assessed via HPLC, followed by spectroscopic and crystallographic validation.

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

  • Methodological Answer : The E-configuration is validated using:
  • XRD Crystallography : Directly visualizes the spatial arrangement of substituents around the double bond.
  • ¹H NMR Coupling Constants : Trans coupling (J ≈ 12–16 Hz) between the α and β protons indicates a trans (E) geometry.
  • UV-Vis Spectroscopy : Conjugation in the E-isomer results in a distinct λmax (~300–350 nm), differing from the Z-isomer.
    These methods align with studies on structurally similar chalcones .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) computes quantum chemical parameters to assess reactivity:
ParameterEquation/DescriptionRelevance
HOMO-LUMO GapΔE = ELUMO – EHOMOIndicates kinetic stability; smaller gaps correlate with higher reactivity.
Chemical Hardness (η)η = (I – A)/2 (I = ionization potential, A = electron affinity)Higher η values suggest lower polarizability.
Electrophilicity Index (ω)ω = μ²/2η (μ = electronic chemical potential)Predicts electron-accepting capacity.
These parameters, derived via Koopman’s theorem, align with experimental data (e.g., UV-Vis, NMR) to validate computational models .

Q. How can discrepancies between computational predictions and experimental data (e.g., bond lengths, λmax) be addressed?

  • Methodological Answer : Discrepancies arise from approximations in DFT functionals or solvent effects. Mitigation strategies include:
  • Solvent Correction : Use polarizable continuum models (PCM) to account for solvent interactions in UV-Vis calculations.
  • Basis Set Optimization : Test higher-level basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
  • Experimental Replication : Ensure synthesis and measurement protocols minimize degradation (e.g., inert atmospheres, controlled temperatures) .

Q. What experimental design considerations are critical for evaluating the antimicrobial activity of this compound?

  • Methodological Answer : Key steps include:
  • Strain Selection : Use standardized pathogens (e.g., E. coli, S. aureus) with ATCC references.
  • Assay Protocols :
  • Zone of Inhibition : Agar diffusion with positive controls (e.g., ciprofloxacin).
  • MIC/MBC Testing : Broth dilution to determine minimum inhibitory/bactericidal concentrations.
  • Statistical Analysis : Apply ANOVA or non-parametric tests to compare activity across strains.
    Moderate activity (e.g., 8–16 µg/mL MIC) may prompt structural optimization (e.g., halogenation) .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Test bases (e.g., KOH vs. NaOH) and solvents (e.g., ethanol vs. methanol) for faster kinetics.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and side products.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for high-purity isolates.
    Monitoring via TLC and GC-MS ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.